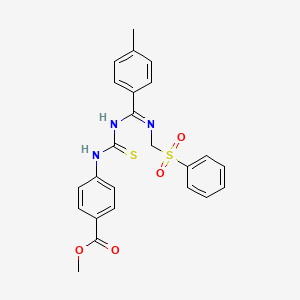

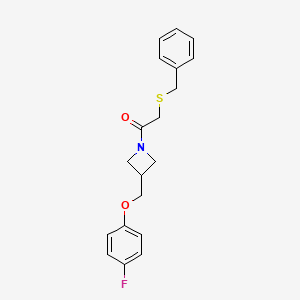

![molecular formula C13H12N2OS B2701648 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-08-4](/img/structure/B2701648.png)

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a compound that is related to a class of compounds known as benzo[d]thiazole carboxamide derivatives . These compounds have been studied for their potential as antimycobacterial agents .

Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

While specific structural data for “this compound” is not available, similar compounds have been analyzed using spectroscopic (FTIR, 1H-NMR, 13C-NMR) and single-crystal assays . XRD analysis has confirmed the structure of these synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .Applications De Recherche Scientifique

Synthesis and Antinociceptive Activity

Benzothiazolinon derivatives, including those synthesized from (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide or similar compounds, have been studied for their antinociceptive activities. Compounds with benzothiazole moieties have shown promising results in various pain models, indicating their potential for further pharmacological exploration (T. ?nkol et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives exhibit significant antimicrobial and anti-inflammatory properties. Their synthesis involves various chemical reactions aiming to explore their biological activities. Some derivatives have demonstrated marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (A. Zablotskaya et al., 2013).

Anticancer Evaluation

The exploration of benzothiazole derivatives for anticancer activity is a notable area of research. These compounds, synthesized using various methods, have been evaluated against different human cancer cell lines, showing promising anticancer potential. Such studies are crucial for developing new therapeutic agents (S. Tiwari et al., 2017).

Antifungal Agents

Benzothiazole derivatives have also been investigated for their antifungal activities. Through synthesis and characterization, these compounds have been screened against various fungal strains, showing potential as antifungal agents. This highlights their versatility and potential in addressing fungal infections (B. Narayana et al., 2004).

Corrosion Inhibition

Beyond biological applications, benzothiazole derivatives have been studied for their corrosion inhibitory effects on steel in acidic environments. Such studies are vital for industrial applications, showcasing the chemical versatility and utility of benzothiazole derivatives (Zhiyong Hu et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOCUOKBLTVIFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)

![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)